molecular formula C30H42O6 B3029952 3-O-(2'E,4'Z-decadienoyl)ingenol CAS No. 84680-59-1

3-O-(2'E,4'Z-decadienoyl)ingenol

Cat. No.: B3029952
CAS No.: 84680-59-1
M. Wt: 498.6 g/mol
InChI Key: XMXZQPNIMGCMHC-JFSCPWEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3-O-(2’E,4’Z-decadienoyl)ingenol is a natural diterpene that exhibits significant anticomplement activity with an IC50 of 89.5 μM . This compound interacts with various enzymes and proteins involved in the complement system, inhibiting their activity and thereby modulating immune responses. The nature of these interactions involves binding to specific sites on the enzymes, leading to a reduction in their activity and subsequent downstream effects.

Cellular Effects

3-O-(2’E,4’Z-decadienoyl)ingenol has been shown to exert cytotoxic effects on human normal cell lines L-O2 and GES-1, with IC50 values of 8.22 μM and 6.67 μM, respectively . This compound influences cell function by inducing apoptosis in intestinal epithelial cells via the mitochondrial pathway . Additionally, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 3-O-(2’E,4’Z-decadienoyl)ingenol involves its binding interactions with biomolecules, leading to enzyme inhibition. This compound inhibits the activity of complement system enzymes, thereby reducing their ability to mediate immune responses . The inhibition of these enzymes results in decreased activation of the complement cascade, which plays a crucial role in inflammation and immune regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-(2’E,4’Z-decadienoyl)ingenol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-O-(2’E,4’Z-decadienoyl)ingenol induces apoptosis in intestinal epithelial cells over time, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 3-O-(2’E,4’Z-decadienoyl)ingenol vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound can lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits . The threshold effects observed in these studies indicate the importance of dosage optimization for achieving desired outcomes without causing harm.

Metabolic Pathways

3-O-(2’E,4’Z-decadienoyl)ingenol is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound affects metabolic flux and metabolite levels, influencing cellular processes and overall metabolism . The interactions with specific enzymes play a crucial role in determining the compound’s metabolic fate and its impact on cellular function.

Transport and Distribution

Within cells and tissues, 3-O-(2’E,4’Z-decadienoyl)ingenol is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic potential. The transport mechanisms ensure that the compound reaches its target sites, where it can exert its effects.

Subcellular Localization

The subcellular localization of 3-O-(2’E,4’Z-decadienoyl)ingenol plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization within subcellular structures influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(2’E,4’Z-decadienoyl)ingenol typically involves the extraction from Euphorbia kansui roots. The compound is isolated using chromatographic techniques . Specific synthetic routes and reaction conditions are not widely documented, indicating that the primary method of obtaining this compound is through natural extraction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-O-(2’E,4’Z-decadienoyl)ingenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-O-(2’E,4’Z-decadienoyl)-20-deoxyingenol
  • 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol
  • 3-O-(2’E,4’E-decadienoyl)-ingenol
  • Ingenol 3-palmitate
  • Ingenol 20-palmitate
  • 13-Oxyingenol dodecanoate
  • 12-O-tetradecanoylphorbol-13-acetate
  • Euphohelioscopin A
  • Lathyranoic acid A

Uniqueness

3-O-(2’E,4’Z-decadienoyl)ingenol is unique due to its specific anticomplement activity, which is not commonly found in other diterpenes. This makes it particularly valuable for immunological research and potential therapeutic applications .

Properties

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXZQPNIMGCMHC-JFSCPWEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-(2'E,4'Z-decadienoyl)ingenol
Reactant of Route 2
3-O-(2'E,4'Z-decadienoyl)ingenol
Reactant of Route 3
3-O-(2'E,4'Z-decadienoyl)ingenol
Reactant of Route 4
3-O-(2'E,4'Z-decadienoyl)ingenol
Reactant of Route 5
Reactant of Route 5
3-O-(2'E,4'Z-decadienoyl)ingenol
Reactant of Route 6
Reactant of Route 6
3-O-(2'E,4'Z-decadienoyl)ingenol
Customer
Q & A

Q1: How does 3-O-(2'E,4'Z-decadienoyl)ingenol interact with biological systems, and what are the downstream effects?

A1: Research suggests that this compound exhibits anticomplement activity by interfering with the classical pathway of the complement system. [] This pathway is a crucial part of the innate immune response, responsible for eliminating pathogens. While the exact mechanism remains unclear, the compound's ability to disrupt this pathway highlights its potential for modulating immune responses. [] Further, studies indicate that 3-O-EZ can be converted into other diterpenes like ingenol and 20-deoxyingenol when Kansui Radix is stir-fried with vinegar. [] This conversion significantly reduces the toxicity of Kansui Radix while preserving its water-draining activity. []

Q2: What is known about the structure of this compound?

A2: While specific spectroscopic data is not provided in the provided research, we know that this compound is a diterpene with an ingenol skeleton. [] This means it is a natural product derived from isoprene units, often found in plants. It is characterized by a 2'E,4'Z-decadienoyl group attached to the ingenol core at the 3-O position. [, , ]

Q3: Are there any insights into the structure-activity relationship of this compound and its analogs?

A3: Research indicates that the position of the decadienoyl group on the ingenol skeleton is crucial for its activity. [, ] For instance, 20-O-(2′E,4′Z‐decadienoyl) ingenol, where the decadienoyl group is attached at the 20-O position, exhibits both topoisomerase II inhibitory activity and inhibitory activity on cell proliferation. [] In contrast, this compound, with the same group at the 3-O position, does not demonstrate these activities. [] This difference highlights the importance of the substituent's position for biological activity. Additionally, the conversion of this compound to ingenol and 20-deoxyingenol through stir-frying with vinegar significantly reduces its toxicity, suggesting the role of the decadienoyl group in its toxicity profile. []

Q4: What analytical methods are used to study this compound?

A4: Various analytical techniques, including spectroscopy and chemical analysis, are employed to elucidate the structure of this compound and other diterpenes isolated from Euphorbia kansui. [] Additionally, high-performance liquid chromatography (HPLC) methods are utilized to assess the conversion of this compound to other diterpenes during processing. [] These methods allow researchers to quantify the compound and monitor its transformation under different conditions.

Q5: What are the potential applications of this compound based on the available research?

A5: The research highlights the potential of this compound as a tool for modulating the complement system, particularly the classical pathway. [] Given the role of this pathway in immunity and inflammation, understanding how this compound interacts with it could lead to new therapeutic approaches for immune-related disorders.

Q6: Are there any toxicological concerns associated with this compound?

A6: While specific toxicological data for this compound is limited in the provided research, it is known that Euphorbia kansui, the plant from which this compound is derived, contains toxic diterpenes. [, ] Notably, processing techniques like stir-frying with vinegar can significantly reduce the toxicity of Kansui Radix by converting 3-O-EZ and other toxic diterpenes into less toxic compounds. [] This underscores the importance of proper processing and understanding the toxicity profiles of such natural products before their potential therapeutic application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.